REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]#[N:4].[CH3:5][C:6](O)([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH3:7].S(=O)(=O)(O)[OH:15]>C(O)(=O)C>[Cl:1][CH2:2][C:3]([NH:4][C:6]([CH3:7])([CH3:5])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:15]
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCCCC)O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1/2 hour the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×400 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with aqueous sodium carbonate until neutral and
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC(CCCCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |